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Compound of Interest

Compound Name: (2,6-Dichlorophenyl)methanamine

Cat. No.: B151010 Get Quote

(2,6-Dichlorophenyl)methanamine and its derivatives represent a cornerstone in the

development of a diverse array of potent and selective bioactive molecules. The unique steric

and electronic properties conferred by the 2,6-dichloro substitution pattern play a crucial role in

defining the pharmacological activity of these compounds. This building block has been

successfully incorporated into molecules targeting a range of biological entities, including

kinases, G-protein coupled receptors, and enzymes, leading to the discovery of clinical

candidates for various diseases.

This document provides detailed application notes and protocols for researchers, scientists,

and drug development professionals interested in utilizing (2,6-dichlorophenyl)methanamine
as a scaffold for the synthesis of novel therapeutic agents.

Application Notes
The 2,6-dichlorophenyl moiety is a privileged structural motif in medicinal chemistry. Its

presence in a molecule can significantly influence its conformation, lipophilicity, and metabolic

stability. The chlorine atoms can engage in halogen bonding and other non-covalent

interactions within protein binding pockets, contributing to enhanced affinity and selectivity.

Furthermore, the steric bulk of the two chlorine atoms can restrict the rotation of the phenyl

ring, locking the molecule into a bioactive conformation.

Key therapeutic areas where this building block has proven invaluable include:
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Oncology: As a component of potent and selective kinase inhibitors targeting enzymes such

as Src, Abl, and p38 MAP kinase, which are implicated in cancer cell proliferation, survival,

and metastasis.

Neuroscience: In the design of modulators for neurotransmitter receptors, such as the

dopamine D1 receptor, offering potential treatments for neurodegenerative disorders like

Parkinson's disease and dementia with Lewy bodies.

Inflammatory Diseases: As a scaffold for inhibitors of key inflammatory mediators, such as

p38 MAP kinase, which plays a central role in the production of pro-inflammatory cytokines.

Enzyme Inhibition: In the development of selective inhibitors for enzymes like copper amine

oxidases, which are involved in various physiological and pathological processes.

Featured Bioactive Molecules
This section details the synthesis and biological activity of several key bioactive molecules

derived from the (2,6-dichlorophenyl)methanamine scaffold.

Kinase Inhibitors
A potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-

3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has demonstrated significant anti-tumor activity

in preclinical models.[4] Src kinase is a non-receptor tyrosine kinase that plays a critical role in

regulating cell growth, differentiation, and survival. Its aberrant activation is frequently observed

in various human cancers.

Table 1: Biological Activity of the Src Kinase Inhibitor
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Compound
Name

Target
Activity
Measurement

Value Reference

[7-(2,6-

dichlorophenyl)-5

-methylbenzo[1]

[2][3]triazin-3-yl]-

[4-(2-pyrrolidin-1-

ylethoxy)phenyl]

amine

Src Kinase Not Specified Potent [4]

4-chloro-3-{5-

methyl-3-[4-(2-

pyrrolidin-1-yl-

ethoxy)phenylam

ino]benzo[1][2]

[3]triazin-7-

yl}phenol

VEGFr2, Src,

YES
Not Specified Dual Inhibitor [5]

Derivatives of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one

have been identified as potent inhibitors of Abl kinase.[6][7] The Bcr-Abl fusion protein, a

constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML).

One notable example is PD173955, which potently inhibits Bcr-Abl-dependent cell growth.[8][9]

[10]

Table 2: Biological Activity of Abl Kinase Inhibitors
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Compound
Name

Target
Activity
Measurement

Value Reference

PD173955 Bcr-Abl
IC50 (Kinase

Assay)
1-2 nM [8][9][10]

PD173955 Bcr-Abl
IC50 (Cell

Growth)
2-35 nM [8][9][10]

PD173955 Src IC50 22 nM [8][11]

PD166326 Bcr-Abl Not Specified Most Potent [9][10]

An analog of the clinical candidate VX-745, 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-

pyrimido[1,6-b]pyridazin-6-one, is a potent inhibitor of p38 mitogen-activated protein (MAP)

kinase.[12][13] p38 MAP kinase is a key enzyme in the inflammatory response, and its

inhibition is a therapeutic strategy for various inflammatory diseases.

Table 3: Biological Activity of p38 MAP Kinase Inhibitor
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Compound
Name

Target
Activity
Measurement

Value Reference

5-(2,6-

Dichlorophenyl)-

2-((2,4-

difluorophenyl)thi

o)-6H-

pyrimido[1,6-

b]pyridazin-6-one

(VX-745)

p38α IC50 10 nM [14][15]

5-(2,6-

Dichlorophenyl)-

2-((2,4-

difluorophenyl)thi

o)-6H-

pyrimido[1,6-

b]pyridazin-6-one

(VX-745)

p38β IC50 220 nM [14][15]

Dopamine D1 Receptor Positive Allosteric Modulator
(PAM)
LY3154207 (Mevidalen) is a potent, subtype-selective, and orally available positive allosteric

modulator of the human dopamine D1 receptor.[1][16] It is currently in Phase 2 clinical trials for

the treatment of Lewy body dementia.[1][17] As a PAM, LY3154207 enhances the affinity of the

D1 receptor for its endogenous ligand, dopamine, offering a more nuanced modulation of

dopaminergic signaling compared to direct agonists.[18][19]

Table 4: Biological Activity of LY3154207
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Compound
Name

Target
Activity
Measurement

Value Reference

LY3154207

Human

Dopamine D1

Receptor

EC50 3 nM [20]

Copper Amine Oxidase Inhibitors
A series of 2,6-disubstituted benzylamine derivatives have been synthesized as reversible and

selective inhibitors of copper amine oxidases (CAOs).[2] These enzymes are involved in

various physiological processes, including the metabolism of biogenic amines.

Table 5: Biological Activity of Copper Amine Oxidase Inhibitors

Compound Class Target Activity Reference

2,6-disubstituted

benzylamines

Copper Amine

Oxidases

Reversible and

Selective Inhibition
[2]

Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of the

featured bioactive molecules.

Synthesis Protocols
The synthesis of many bioactive molecules incorporating the (2,6-
dichlorophenyl)methanamine scaffold often follows a convergent synthetic strategy. This

typically involves the preparation of the (2,6-dichlorophenyl)methanamine core or a related

synthon, followed by its coupling with another key intermediate.
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Starting Materials

(2,6-Dichlorophenyl)methanamine
Synthon

Key Intermediate
(e.g., Heterocycle)

Coupling Reaction Final Bioactive Molecule Purification & Characterization

K562 Cell Culture

Cell Lysis

Immunoprecipitation of Bcr-Abl

Kinase Reaction
(+/- Inhibitor, + [γ-32P]ATP)

SDS-PAGE & Autoradiography

Quantification & IC50 Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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